(2-azidopropyl)(methyl)amine hydrochloride
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Overview
Description
(2-azidopropyl)(methyl)amine hydrochloride is an organic compound that features an azide group attached to a propyl chain, which is further bonded to a methylamine group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-azidopropyl)(methyl)amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromopropylamine.
Azidation: The 2-bromopropylamine is then treated with sodium azide in an appropriate solvent, such as dimethylformamide, to replace the bromine atom with an azide group, forming 2-azidopropylamine.
Methylation: The 2-azidopropylamine is subsequently methylated using methyl iodide in the presence of a base like potassium carbonate to yield (2-azidopropyl)(methyl)amine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems to ensure safety and efficiency.
Continuous Flow Reactors: These reactors are often used to maintain consistent reaction conditions and improve yield.
Purification: The final product is purified using techniques such as crystallization or recrystallization to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-azidopropyl)(methyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Methyl Iodide: Used for methylation.
Lithium Aluminum Hydride: Used for reduction of the azide group.
Copper Catalysts: Used in cycloaddition reactions.
Major Products
Amines: Formed from reduction reactions.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
Chemistry
In chemistry, (2-azidopropyl)(methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its azide group is particularly useful in click chemistry, where it can form stable triazole rings through cycloaddition reactions.
Biology
In biological research, this compound can be used to modify biomolecules. The azide group allows for bioorthogonal labeling, enabling the study of biological processes in living cells without interfering with native biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development. The triazole products formed from its reactions can exhibit various biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-azidopropyl)(methyl)amine hydrochloride largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring.
Comparison with Similar Compounds
Similar Compounds
(2-azidoethyl)(methyl)amine hydrochloride: Similar structure but with an ethyl chain instead of a propyl chain.
(2-azidopropyl)amine hydrochloride: Lacks the methyl group attached to the nitrogen atom.
(2-azidopropyl)(ethyl)amine hydrochloride: Contains an ethyl group instead of a methyl group attached to the nitrogen atom.
Uniqueness
(2-azidopropyl)(methyl)amine hydrochloride is unique due to its specific combination of an azide group and a methylamine group attached to a propyl chain. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
138373-93-0 |
---|---|
Molecular Formula |
C4H11ClN4 |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
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